NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It is widely used in neuroscience research to probe synaptic transmission, induce neuroprotection in excitotoxicity models, and for its anticonvulsant properties. Unlike its predecessors, NBQX was developed for higher potency and selectivity, making it a critical tool for isolating non-NMDA receptor pathways. Its common availability as a disodium salt significantly enhances aqueous solubility, a key procurement-relevant attribute for in vivo and in vitro applications.
Substituting NBQX with other quinoxalinedione antagonists like CNQX or DNQX based on nominal class similarity can compromise experimental outcomes. These alternatives exhibit critical differences in aqueous solubility, receptor selectivity, and off-target effects that directly impact data reproducibility and interpretation. For instance, CNQX and DNQX are known to interact with the glycine binding site of the NMDA receptor, an off-target effect that NBQX largely avoids, ensuring more specific blockade of AMPA/kainate receptors. Furthermore, the significantly lower aqueous solubility of CNQX and DNQX presents practical challenges in preparing stock solutions for in vivo and in vitro assays, a problem overcome by the readily available NBQX disodium salt. These functional and handling distinctions make NBQX a non-interchangeable tool for studies requiring precise, reproducible, and convenient antagonism of AMPA/kainate pathways.
The disodium salt form of NBQX offers a significant handling and formulation advantage over older quinoxalinediones. Its aqueous solubility can reach up to 100 mM, whereas the comparable salt form of the common substitute CNQX is limited to approximately 25 mM. This four-fold increase in solubility simplifies the preparation of concentrated stock solutions required for in vivo administration and high-concentration in vitro screening, reducing reliance on organic solvents like DMSO.
| Evidence Dimension | Maximum Aqueous Solubility (Disodium Salt Form) |
| Target Compound Data | Up to 100 mM |
| Comparator Or Baseline | CNQX Disodium Salt: ~25 mM |
| Quantified Difference | 4-fold higher solubility |
| Conditions | Aqueous solution preparation |
Higher solubility simplifies stock solution preparation, enhances bioavailability for in vivo studies, and avoids potential solvent-induced artifacts in cellular assays.
In functional assays, NBQX demonstrates significantly higher potency as an AMPA/kainate receptor antagonist compared to DNQX. In rat hippocampal slice recordings, NBQX blocked non-NMDA mediated field potentials with a half-maximal effect at approximately 0.15 µM. In the same preparation, the comparator DNQX required a concentration of 1.0 µM to achieve the same effect, indicating NBQX is roughly 6.7 times more potent. This allows for the use of lower concentrations to achieve complete receptor blockade, reducing the risk of off-target effects.
| Evidence Dimension | Half-maximal blockade of non-NMDA mediated field potentials (IC50) |
| Target Compound Data | ~0.15 µM |
| Comparator Or Baseline | DNQX: ~1.0 µM |
| Quantified Difference | ~6.7-fold higher potency |
| Conditions | Rat hippocampal slice, Schaffer collateral-commissural fiber stimulation |
Higher potency enables more effective receptor blockade at lower concentrations, improving the specificity of the experiment and conserving compound.
A critical differentiator for experimental design is NBQX's high selectivity for AMPA/kainate receptors over the NMDA receptor complex. Unlike CNQX and DNQX which can antagonize the NMDA receptor's glycine site, NBQX shows no significant affinity for this site, even at concentrations up to 10 µM. In hippocampal slice recordings, 100 µM NBQX failed to block NMDA-mediated transmission, whereas DNQX effectively blocked these signals via interaction with the glycine site. This selectivity is crucial for studies aiming to isolate the specific contributions of AMPA/kainate receptors without confounding effects from NMDA receptor modulation.
| Evidence Dimension | Blockade of NMDA-mediated synaptic transmission |
| Target Compound Data | No effect at 100 µM |
| Comparator Or Baseline | DNQX: Complete blockade (via glycine site) |
| Quantified Difference | Qualitatively selective; avoids NMDA receptor off-target effects seen with DNQX/CNQX |
| Conditions | Rat hippocampal slice in Mg2+-free medium |
Procuring NBQX ensures that observed effects are attributable to AMPA/kainate receptor blockade, not confounding off-target interactions with the NMDA receptor glycine site.
For in vivo models of focal ischemia, traumatic brain injury, or epilepsy, the high aqueous solubility of NBQX disodium salt allows for straightforward systemic administration (e.g., i.v. bolus or i.p. injection) to achieve neuroprotective concentrations. Its proven ability to cross the blood-brain barrier and high potency ensure effective target engagement in the CNS, making it suitable for protocols requiring robust and reproducible neuroprotection.
When dissecting synaptic pathways in brain slice electrophysiology, NBQX is the appropriate choice for selectively blocking AMPA/kainate receptor-mediated currents without affecting NMDA receptor function. Its high potency allows for rapid and complete blockade of fast excitatory postsynaptic potentials at low micromolar concentrations, providing a clean pharmacological tool to isolate NMDA receptor-dependent phenomena like long-term potentiation (LTP).
In cell-based assays using recombinant receptors or primary neurons, the superior solubility of NBQX disodium salt prevents compound precipitation and avoids the cellular toxicity associated with high concentrations of DMSO, a common issue with less soluble analogs like DNQX or CNQX. This ensures more reliable and reproducible data in automated screening platforms and sensitive cell culture models.
Irritant